3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

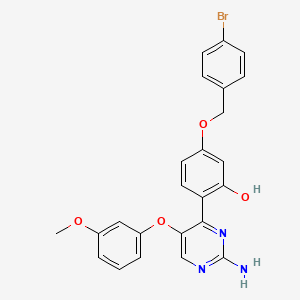

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO2S . It has a molecular weight of 236.69 .

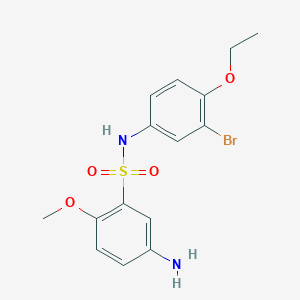

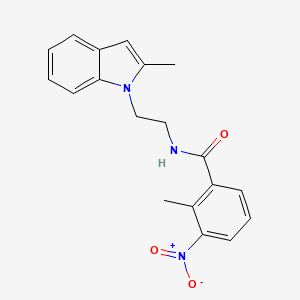

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride consists of a benzene ring with three methyl groups, a sulfonyl chloride group, and a fluorine atom . The exact positions of these groups on the benzene ring can be inferred from the name of the compound.Wissenschaftliche Forschungsanwendungen

- 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is commonly used in peptide chemistry. It serves as a reagent for intramolecular acylation and lactonization reactions . Researchers utilize it to protect amino groups during peptide synthesis, preventing unwanted side reactions.

- The fluoro-substituted benzene ring in this compound makes it an excellent electrophile for arylation reactions. It can be employed in cross-coupling reactions with various nucleophiles (e.g., amines, organometallics) to form C–C bonds .

- Amino acids contain reactive functional groups (e.g., amino and carboxyl groups). Researchers use this compound to protect the amino group during peptide synthesis, ensuring selective reactions at other sites .

- The fluoro substituent provides a handle for further functionalization. Researchers can introduce additional substituents or modify the molecule for specific purposes .

- The sulfonyl chloride moiety readily reacts with amines to form sulfonamides. This reaction can be useful in the synthesis of bioactive molecules .

Peptide Synthesis and Protection:

Arylation and Coupling Reactions:

Protecting Group for Amino Acids:

Fluorinated Building Block:

Sulfonamide Formation:

Wirkmechanismus

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .

Mode of Action

The mode of action of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, making the compound highly reactive towards nucleophiles .

Biochemical Pathways

Sulfonyl chlorides are often used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Sulfonyl chlorides are often used in the synthesis of various bioactive compounds, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of nucleophiles can influence the reactivity and stability of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride . For instance, it is likely to be more reactive in alkaline conditions due to the increased presence of nucleophiles .

Eigenschaften

IUPAC Name |

3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWRQBDMMUXIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)

![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)

![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)